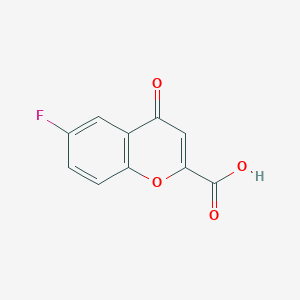













|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.C[O-].[Na+].CO.C([O:19][C:20](=[O:26])[C:21](OCC)=O)C.Cl>C1COCC1.C(O)(=O)C.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][C:21]([C:20]([OH:26])=[O:19])=[CH:9][C:8](=[O:10])[C:6]=2[CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)C(C)=O)O
|
|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
17.5 (± 2.5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to reach 15° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to give a complete solution
|
|
Type
|
CUSTOM
|
|
Details
|
The solid residue formed
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer removed by decantation
|
|
Type
|
WASH
|
|
Details
|
The organic layer was then washed with 40 ml of an aqueous solution of 15% NaCl
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure at 40-50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC2=C(C(C=C(O2)C(=O)O)=O)C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |